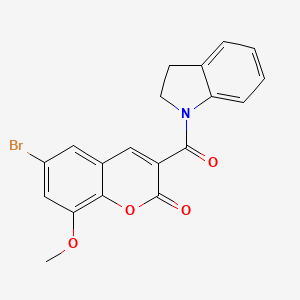![molecular formula C19H15N3S2 B2955935 3-methylsulfanyl-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile CAS No. 338751-28-3](/img/structure/B2955935.png)
3-methylsulfanyl-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as (E)-3-(methylthio)-5-(2-(phenylamino)vinyl)-1H-1lambda3-isothiazole-4-carbonitrile , is a versatile material with diverse applications in scientific research. It offers immense potential due to its unique properties, making it a valuable tool in drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12N3S2/c1-17-13-11(9-14)12(18-16-13)7-8-15-10-5-3-2-4-6-10/h2-8,15,18H,1H3/b8-7+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the nature of chemical bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.39 . It’s recommended to be stored at a temperature of 28°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have investigated the synthesis and chemical properties of thiazole derivatives, focusing on their potential as intermediates in the creation of more complex molecules. For instance, James and Krebs (1982) discussed the synthesis of 5-alkylthioisothiazoles and the preparation of thieno[3,2-d]isothiazole derivatives, providing insights into the utility of these compounds in organic synthesis (James & Krebs, 1982). This work highlights the versatility of thiazole compounds in chemical synthesis, potentially including the specific chemical of interest.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been a significant area of research. Abdel‐Hafez (2003) explored the synthesis and antimicrobial activity of some new 2-amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives, indicating their potential in developing new antimicrobial agents (Abdel‐Hafez, 2003). Such studies suggest that thiazole derivatives, including 3-methylsulfanyl-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile, could be explored for their antimicrobial properties.
Photophysical Properties
Thiazole compounds with sulfur-containing groups have been studied for their photophysical properties. Murai, Furukawa, and Yamaguchi (2018) prepared 5-amino-2-(4-methylsulfanylphenyl)thiazoles and investigated their photophysical properties, elucidating the effects of sulfur-containing functional groups on the electronic structures of thiazoles (Murai, Furukawa, & Yamaguchi, 2018). This research points to the potential applications of such compounds in materials science and sensor technology.
Corrosion Inhibition
Thiazole derivatives have been evaluated for their corrosion inhibition properties, indicating their potential application in protecting metals from corrosion. Hameed et al. (2020) investigated the corrosion inhibition and adsorption properties of heterocyclic derivatives on C-steel surfaces in HCl, demonstrating the effectiveness of these compounds in corrosion prevention (Hameed et al., 2020). This suggests that the chemical could also be researched for similar applications.
Safety and Hazards
Propriétés
IUPAC Name |
3-methylsulfanyl-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S2/c1-23-19-16(13-20)18(24-22-19)11-12-21-17-10-6-5-9-15(17)14-7-3-2-4-8-14/h2-12,21H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVMQDNPOJMONK-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=C1C#N)C=CNC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NSC(=C1C#N)/C=C/NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2955858.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2955860.png)
![2-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2955861.png)
![4-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide](/img/structure/B2955862.png)
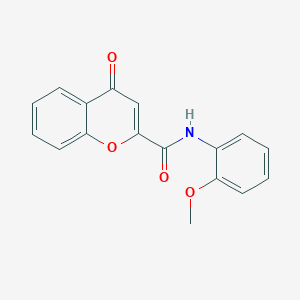
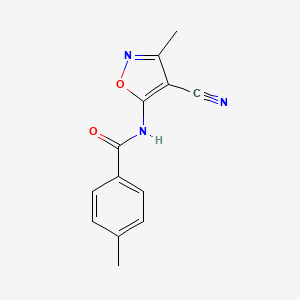
![2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2955865.png)

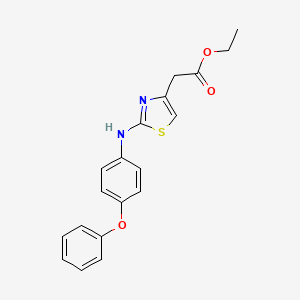
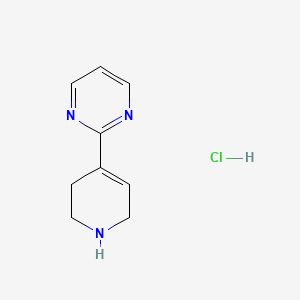
![Cyclohexyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2955870.png)
